N-Methyl Picolinamide-d3
CAS No.: 1346600-66-5
Cat. No.: VC0122741
Molecular Formula: C7H8N2O
Molecular Weight: 139.172
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1346600-66-5 |
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Molecular Formula | C7H8N2O |
Molecular Weight | 139.172 |
IUPAC Name | N-(trideuteriomethyl)pyridine-2-carboxamide |
Standard InChI | InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10)/i1D3 |
Standard InChI Key | HXXAUIXTYRHFNO-FIBGUPNXSA-N |
SMILES | CNC(=O)C1=CC=CC=N1 |
Introduction
Chemical Structure and Properties
N-Methyl Picolinamide-d3, formally known as N-(trideuteriomethyl)pyridine-2-carboxamide, possesses distinct chemical characteristics that differentiate it from its non-deuterated counterpart. The compound features a pyridine ring with a carboxamide group at the 2-position, where the nitrogen atom of the amide group is bonded to a methyl group in which all three hydrogen atoms are replaced by deuterium atoms.
Basic Properties
The compound is characterized by the following physicochemical properties:
Property | Value |
---|---|
CAS Number | 1346600-66-5 |
Molecular Formula | C₇H₅D₃N₂O |
Molecular Weight | 139.172 g/mol |
IUPAC Name | N-(trideuteriomethyl)pyridine-2-carboxamide |
InChI | InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10)/i1D3 |
InChI Key | HXXAUIXTYRHFNO-FIBGUPNXSA-N |
The deuterium labeling in this compound creates distinctive properties while maintaining similar chemical behavior to its non-deuterated analog. This unique isotopic signature makes it particularly valuable in research applications requiring distinguishable mass differences without significant changes in chemical reactivity.
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of N-Methyl Picolinamide-d3, with methods tailored to achieve high yields and purity.
Common Synthetic Approaches
The synthesis of N-Methyl Picolinamide-d3 typically involves the reaction of picolinic acid derivatives with deuterated methylamine sources.
Reaction with Methyl Picolinate
A prevalent synthetic pathway utilizes methyl picolinate as the starting material:
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Methyl picolinate (Compound IV) reacts with (methyl-d3)amine or (methyl-d3)amine hydrochloride
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The reaction proceeds either directly or in the presence of bases such as sodium carbonate, potassium carbonate, sodium hydroxide, triethylamine, or pyridine
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This reaction yields 2-(N-(methyl-d3)) carbamoyl pyridine (Compound V)
Preparation of Related Compounds
The patent literature provides detailed procedures for synthesizing closely related compounds, such as 4-chloro-N-(methyl-d3)picolinamide:
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Nicotinic acid is treated with thionyl chloride to form 4-chloro-pyridine-2-carbonyl chloride
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The carbonyl chloride intermediate is slowly added to a saturated solution of (methyl-d3)amine in tetrahydrofuran at temperatures below 5°C
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After 5 hours of stirring, the mixture is processed to yield 4-chloropyridine-2-(N-(methyl-d3))carboxamide as a light yellow solid with approximately 73% yield
Source of Deuterated Reagents
The synthesis requires deuterated methylamine ((methyl-d3)amine), which can be prepared through various routes:
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Reaction of phthalimide with deuterated methanol to form N-(methyl-d3)phthalimide
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Alternatively, reaction of alkali metal salts of phthalimide with appropriate deuterated compounds
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Hydrolysis of N-(methyl-d3)phthalimide with acids like hydrochloric acid to form (methyl-d3)amine salts
Applications in Scientific Research
N-Methyl Picolinamide-d3 has gained prominence in multiple scientific fields due to its unique deuterated structure.
Analytical Chemistry Applications
In analytical chemistry, the compound serves several critical functions:
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Internal Standard: The deuterium labeling makes it an excellent internal standard for quantitative analysis using mass spectrometry, providing nearly identical chemical properties to the non-deuterated version but with a distinct mass signature
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Tracer Studies: Used as a tracer in reaction mechanism investigations to understand pathways and intermediates
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Method Development: Facilitates the development and validation of analytical methods for related compounds
Pharmaceutical Research
Within pharmaceutical science, N-Methyl Picolinamide-d3 contributes significantly to:
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Metabolic Studies: Enables researchers to track the metabolism and transformation of compounds in biological systems
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Pharmacokinetic Investigations: Utilized in studies examining drug distribution and metabolism
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Structure-Activity Relationship Studies: Helps elucidate the relationship between molecular structure and biological activity
Drug Development
The compound plays an important role in the development of pharmaceuticals:
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Synthetic Intermediate: Serves as a precursor for more complex deuterated drug candidates
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Kinetic Studies: The deuterium labeling allows for the investigation of kinetic isotope effects in drug metabolism
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Stability Enhancement: Provides insights into how deuteration might improve the metabolic stability of drug molecules
Chemical Reactivity and Behavior
The reactivity of N-Methyl Picolinamide-d3 is influenced by both its pyridine core and the deuterated methyl group.
Common Reaction Pathways
The compound can participate in several reaction types:
Oxidation Reactions
N-Methyl Picolinamide-d3 can undergo oxidation, typically with oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of N-oxide derivatives.
Reduction Reactions
Reduction can be achieved using reagents like lithium aluminum hydride, resulting in the formation of N-methyl-2-pyridylmethanol derivatives with the deuterium labeling preserved.
Substitution Reactions
The compound's structural features make it suitable for various substitution reactions, particularly at the pyridine ring positions. These reactions can generate functionalized derivatives for specific applications.
Coupling Reactions
The patent literature describes coupling reactions involving related compounds:
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Reactions with substituted anilines to form urea derivatives
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Nucleophilic substitution reactions with phenols in the presence of bases like potassium tert-butoxide
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These reactions demonstrate the compound's utility as a building block for more complex structures
Comparison with Related Compounds
Understanding the relationship between N-Methyl Picolinamide-d3 and structurally similar compounds provides valuable context for its applications.
Comparison with Non-deuterated Analog
When compared to standard N-Methyl Picolinamide:
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Chemical Properties: Nearly identical chemical behavior but distinctly different mass
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Reaction Kinetics: Slightly altered reaction rates due to the kinetic isotope effect of deuterium
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Analytical Differentiation: Easily distinguished by mass spectrometry while maintaining similar chromatographic behavior
Related Derivatives
Several derivatives of this compound have been reported:
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4-chloro-N-(methyl-d3)picolinamide (CAS: 1189858-48-7): Features a chlorine substituent at the 4-position of the pyridine ring
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4-(4-Aminophenoxy)-N-methylpicolinamide (CAS: 284462-37-9): Contains an aminophenoxy group at the 4-position, representing a non-deuterated functional derivative
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4-(4-aminophenoxy)-2-pyridine-(N-(methyl-d3))carboxamide: A complex derivative combining both deuteration and functional group modification
Advantages in Research Applications
The deuterium labeling in N-Methyl Picolinamide-d3 provides several distinct advantages in research settings.
Isotopic Benefits
The presence of deuterium atoms creates unique benefits:
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Kinetic Isotope Effects: The C-D bonds are more resistant to breaking than C-H bonds, which can be exploited in mechanistic studies
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Mass Spectrometric Discrimination: The mass difference allows clear distinction between deuterated and non-deuterated analogs in mass spectrometry
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NMR Spectroscopy: Deuterium labeling provides specific signals and coupling patterns that aid in structural elucidation
Pharmaceutical Advantages
In pharmaceutical contexts, the deuterated compound offers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume